5-Methoxy-2-methylbenzene-1-sulfonamide
Overview
Description
5-Methoxy-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . It is a sulfonamide derivative, characterized by the presence of a methoxy group at the 5th position and a methyl group at the 2nd position on the benzene ring, along with a sulfonamide group attached to the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of anisole with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide .
Industrial Production Methods
Industrial production of 5-Methoxy-2-methylbenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-methylbenzene-1-sulfonamide.
Reduction: Formation of 5-methoxy-2-methylbenzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Methoxy-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides typically inhibit the activity of enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylbenzene-1-sulfonamide: Similar structure but with different positional isomerism.
5-Methoxy-2-methylbenzenesulfonyl chloride: Precursor in the synthesis of 5-Methoxy-2-methylbenzene-1-sulfonamide.
5-Hydroxy-2-methylbenzene-1-sulfonamide: Oxidation product of this compound
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its methoxy and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-methoxy-2-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6-3-4-7(12-2)5-8(6)13(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQUUZQXYILWKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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